molecular formula C15H22N2O3S B11174423 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11174423
M. Wt: 310.4 g/mol
InChI Key: GBMYTZNKLNKKGA-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 3,5-dimethylpiperidine moiety linked via a sulfonyl group to a phenyl ring substituted with an acetamide group. The 3,5-dimethylpiperidine group likely enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C15H22N2O3S/c1-11-8-12(2)10-17(9-11)21(19,20)15-6-4-14(5-7-15)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)

InChI Key

GBMYTZNKLNKKGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative, followed by acylation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide features a sulfonamide group which is crucial for its biological activity. The compound's structure allows it to interact with various molecular targets, making it a candidate for drug development.

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant growth inhibition percentages against several cancer types in vitro.
  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties, indicating potential applications in treating epilepsy and related disorders.

Case Studies

Several studies have documented the effects and applications of this compound:

  • Anticancer Activity Study : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant anticancer activity against various cell lines. The percent growth inhibition (PGI) ranged from moderate to high across different cancer types .
  • Anticonvulsant Research : Research conducted on related piperidine derivatives has shown promising anticonvulsant effects in animal models. These findings suggest that modifications to the piperidine structure can enhance efficacy against seizures .
Activity TypeCell Lines/ModelsPercent Growth Inhibition (PGI)
AnticancerSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
AnticonvulsantMES TestVariable results

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (hypothetical parent compound) with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Density (g/cm³) Predicted pKa Key Features
This compound (hypothetical) C₁₅H₂₂N₂O₃S 310.41 3,5-dimethylpiperidine, acetamide N/A N/A Base structure; lacks halogen or heterocyclic modifications
2-Chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide C₁₅H₂₁ClN₂O₃S 344.86 3,5-dimethylpiperidine, 2-chloroacetamide 1.280 12.26 Chloro substitution increases molecular weight and polarity
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₂₀N₃O₃S 298.38 4-methylpiperazine, acetamide N/A N/A Piperazine ring enhances solubility and CNS penetration
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide C₁₂H₁₃N₃O₅S 311.31 3,5-diketopiperazine, acetamide N/A N/A Ketone groups reduce lipophilicity; potential for hydrogen bonding
N4-Acetylsulfamethazine (Compound 5) C₁₀H₁₂N₂O₄S 256.28 Pyrimidinyl, acetamide N/A N/A Heteroaromatic pyrimidine enhances antimicrobial activity

Notes:

  • The chloro-substituted analog (344.86 g/mol) has higher molecular weight and density compared to the parent compound due to the chlorine atom .
  • The 3,5-diketopiperazine derivative (311.31 g/mol) exhibits lower molecular weight than the dimethylpiperidine variant, likely due to the absence of methyl groups .

Pharmacological Activities

  • Analgesic Activity : Compound 35 (4-methylpiperazinyl analog) demonstrated analgesic efficacy comparable to paracetamol, attributed to sulfonamide-mediated modulation of inflammatory pathways .
  • Anti-Hypernociceptive Activity: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) showed significant activity against inflammatory pain, suggesting that bulkier sulfonamide substituents enhance target engagement .

Biological Activity

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20ClN3O2S
  • Molecular Weight : 319.84 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, a study focused on related compounds demonstrated their efficacy in various animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) indicated that modifications in the piperidine ring significantly influenced the anticonvulsant activity.

Antimicrobial Efficacy

Another area of research has explored the antimicrobial potential of compounds structurally similar to this compound. In vitro studies have shown promising results against a range of bacterial strains, suggesting that the sulfonamide moiety plays a critical role in its antimicrobial action .

Activity Type Tested Model Results
AnticonvulsantMES SeizuresEffective in reducing seizure frequency
AntimicrobialBacterial StrainsInhibition observed against multiple strains

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Ion Channel Modulation : The compound has been suggested to interact with voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. This interaction may contribute to its anticonvulsant effects .
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific kinases involved in cellular signaling pathways. This inhibition can affect cell proliferation and survival, indicating potential anti-cancer properties .

Case Studies

A notable case study involved the administration of this compound in a rodent model for epilepsy. The study highlighted a significant reduction in seizure duration and frequency compared to control groups. Additionally, behavioral assessments indicated improved cognitive function post-treatment .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide?

The synthesis typically involves sulfonylation of the phenylacetamide core with 3,5-dimethylpiperidine sulfonyl chloride. Key steps include:

  • Coupling reaction : Use of organic solvents (e.g., dichloromethane) and catalysts like triethylamine to facilitate sulfonamide bond formation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product in ≥95% purity .

Q. How is the structural integrity of this compound confirmed?

Methodological validation includes:

  • Spectroscopic analysis :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups on piperidine at δ 1.2–1.4 ppm) .
  • IR : Sulfonyl (S=O) stretching vibrations at 1150–1350 cm1^{-1} .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 365.1523) .
    • X-ray crystallography : For unambiguous confirmation, as demonstrated in related sulfonamide acetamides (e.g., bond angles of 104.5° for the piperidine ring) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at -20°C in airtight, light-protected containers.
  • Desiccate to prevent hydrolysis of the sulfonamide group, which can occur under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., variable IC50_{50} values in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the sulfonamide group, affecting binding .
  • Structural analogs : Compare with derivatives like N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide, which showed superior analgesic activity in controlled studies .
  • Dose-response curves : Use nonlinear regression models (e.g., four-parameter logistic) to standardize potency measurements across labs .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use 10% DMSO in saline for intraperitoneal administration, ensuring <1% hemolysis in preclinical models .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as tested in related sulfonamides .

Q. How can the compound’s mechanism of action be elucidated in cancer models?

  • Target identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibition of PI3K/Akt/mTOR pathways .
  • Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of PI3Kγ (PDB ID: 1E8X), prioritizing residues like Lys833 and Asp841 .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to map downstream gene regulation (e.g., apoptosis markers like BAX and CASP3) .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR)?

  • Analog synthesis : Modify the piperidine ring (e.g., 2,6-dimethyl vs. 3,5-dimethyl substitution) and test for changes in logP and IC50_{50} .
  • 3D-QSAR models : Apply Comparative Molecular Field Analysis (CoMFA) using SYBYL-X 2.0 to correlate steric/electrostatic fields with activity .
  • Metabolic stability : Incubate with liver microsomes (human and murine) to assess CYP450-mediated degradation rates .

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